molecular formula C16H19N3O B7497404 N-(1-benzofuran-2-ylmethyl)-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine

N-(1-benzofuran-2-ylmethyl)-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine

Cat. No. B7497404
M. Wt: 269.34 g/mol
InChI Key: NTBWQCLLUYMKJK-UHFFFAOYSA-N
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Description

N-(1-benzofuran-2-ylmethyl)-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "BPAM" and is a selective agonist for the trace amine-associated receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor that is expressed in various regions of the brain and is involved in modulating neurotransmitter release. BPAM has been shown to have a high affinity for TAAR1 and can activate this receptor with high selectivity.

Mechanism of Action

BPAM acts as a partial agonist for N-(1-benzofuran-2-ylmethyl)-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine, which means that it can activate this receptor but to a lesser extent than the endogenous ligand. When BPAM binds to N-(1-benzofuran-2-ylmethyl)-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine, it can modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This modulation can have downstream effects on various physiological processes, including mood, cognition, and reward.
Biochemical and Physiological Effects:
BPAM has been shown to have various biochemical and physiological effects in animal models. One study found that BPAM can increase locomotor activity and induce hyperthermia, which suggests that it may have stimulant-like effects. Another study found that BPAM can reduce food intake and body weight in rats, which suggests that it may have potential applications in the treatment of obesity.

Advantages and Limitations for Lab Experiments

BPAM has several advantages for use in scientific research, including its high selectivity for N-(1-benzofuran-2-ylmethyl)-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine and its ability to modulate neurotransmitter release. However, one limitation of BPAM is that it has a relatively short half-life in vivo, which can make it challenging to study its long-term effects.

Future Directions

There are several future directions for research on BPAM, including investigating its potential therapeutic applications in the treatment of drug addiction, obesity, and other neuropsychiatric disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects on neurotransmitter release and to develop more potent and selective N-(1-benzofuran-2-ylmethyl)-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine agonists. Overall, BPAM has significant potential as a tool for investigating the role of N-(1-benzofuran-2-ylmethyl)-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine in modulating neurotransmitter release and its potential therapeutic applications.

Synthesis Methods

BPAM can be synthesized using a multi-step process involving the reaction of 2-benzofuranmethyl chloride with 5-methyl-1H-pyrazole-4-carboxylic acid followed by reductive amination with 3-(dimethylamino)propylamine. The final product can be obtained through purification using chromatography.

Scientific Research Applications

BPAM has been used in various scientific research studies to investigate the role of N-(1-benzofuran-2-ylmethyl)-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine in modulating neurotransmitter release and its potential therapeutic applications. One study found that BPAM can enhance the release of dopamine in the prefrontal cortex, which is a region of the brain involved in cognitive function and decision-making. Another study found that BPAM can reduce the rewarding effects of cocaine, which suggests that it may have potential applications in the treatment of drug addiction.

properties

IUPAC Name

N-(1-benzofuran-2-ylmethyl)-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-12-14(10-18-19-12)6-4-8-17-11-15-9-13-5-2-3-7-16(13)20-15/h2-3,5,7,9-10,17H,4,6,8,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBWQCLLUYMKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CCCNCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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